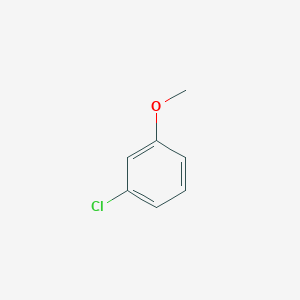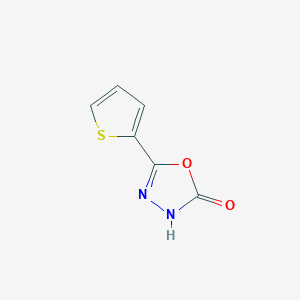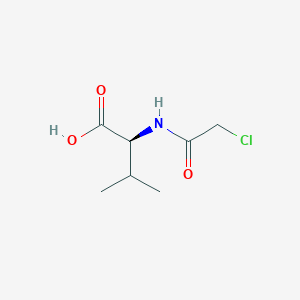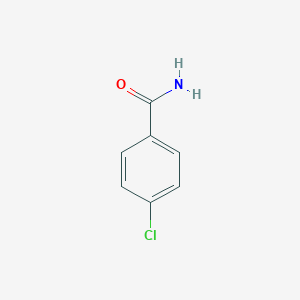
3-Chloroanisole
Overview
Description
It is a colorless to almost colorless liquid characterized by its chlorine and methoxy functional groups . This compound is widely used in various industries due to its unique chemical properties.
Mechanism of Action
Target of Action
It’s known that chloroanisoles, including 3-chloroanisole, are formed by microbial metabolism of chlorophenols . The interaction of this compound with these microbes could be a potential target of action.
Mode of Action
It’s known that chlorophenols, from which chloroanisoles are derived, inhibit oxidative phosphorylation . The strength of this uncoupling effect is related to the degree of chlorination . Therefore, it’s possible that this compound may have a similar mode of action.
Biochemical Pathways
Chlorophenols are known to uncouple oxidative phosphorylation , a crucial process in cellular energy production.
Pharmacokinetics
It’s known that it’s a clear liquid with a density of 1164 g/mL at 25 °C (lit) . Its water solubility is 15g/L at 25 ºC , which could influence its absorption and distribution in the body.
Result of Action
It’s known that chloroanisoles, including this compound, can cause a musty odor . This suggests that they may have some impact on olfactory receptors or related signaling pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it’s known that chloroanisoles, including this compound, can form in buildings where there is dampness, microbes, and chlorophenols . These conditions can promote the formation of this compound and potentially influence its action and efficacy.
Biochemical Analysis
Biochemical Properties
3-Chloroanisole has been employed as a starting reagent in the regioselective synthesis of 4- and 7-alkoxyindoles . It was also employed as an electrolyte additive for the overcharging protection of Li-ion cells
Cellular Effects
In the context of Li-ion cells, this compound has been observed to be very effective for overcharging protection . During overcharging, the cell voltage did not increase beyond 5.3V, as opposed to other aromatic compounds that showed a voltage shoot-up . This behavior was due to the this compound decomposition and the formation of conducting polymer film within separator and at cathode/electrolyte interface .
Molecular Mechanism
The molecular mechanism of this compound involves its decomposition and the formation of a conducting polymer film within the separator and at the cathode/electrolyte interface . This consumes the surplus current and inhibits the voltage increase through the shunting effect .
Metabolic Pathways
All proposed pathways to chloroanisoles require fungal methylation of chlorophenols . This transformation is essentially a detoxification mechanism whereby fungi remove chlorophenols (which are toxic to most microorganisms) from their environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloroanisole can be synthesized through several methods. One common method involves the reaction of anisole with thionyl chloride in the presence of a catalyst such as aluminum chloride. This reaction takes place at a temperature of 70-80°C and produces this compound and hydrogen chloride gas . Another method involves the one-step preparation from the corresponding 3-substituted nitrobenzene .
Industrial Production Methods: In industrial settings, this compound is often produced using large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 3-Chloroanisole undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Suzuki-Miyaura Coupling: This reaction typically involves palladium catalysts and boronic acids under mild conditions.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as methoxy-substituted benzene derivatives.
Coupling Reactions: Products include biaryl compounds, which are valuable intermediates in organic synthesis.
Scientific Research Applications
3-Chloroanisole has several applications in scientific research:
Chemistry: It is used as a starting reagent in the regioselective synthesis of 4- and 7-alkoxyindoles.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical intermediates.
Industry: It is used as an electrolyte additive for the overcharging protection of lithium-ion cells.
Comparison with Similar Compounds
- 2-Chloroanisole
- 4-Chloroanisole
- 3-Bromoanisole
- 3-Chlorophenol
Comparison: 3-Chloroanisole is unique due to the position of the chlorine and methoxy groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. For example, 2-Chloroanisole and 4-Chloroanisole have different substitution patterns, leading to variations in their chemical behavior and applications .
Properties
IUPAC Name |
1-chloro-3-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKILTJWFRTXGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062667 | |
| Record name | Benzene, 1-chloro-3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2845-89-8 | |
| Record name | 3-Chloroanisole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2845-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-chloro-3-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002845898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-chloro-3-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1-chloro-3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloroanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.766 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Magnesium, bis[2-(hydroxy-kappaO)benzoato-kappaO]-, hydrate (1:4), (T-4)-](/img/structure/B146213.png)
![3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid](/img/structure/B146224.png)









